Cas no 1697085-55-4 (1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine)

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine structure
1697085-55-4 structure
商品名:1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine
CAS番号:1697085-55-4
MF:C11H21N3
メガワット:195.304542303085
CID:5706777
PubChem ID:107431259

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine
    • 1697085-55-4
    • EN300-1300966
    • 1H-Pyrazol-4-amine, 1-(1,1-dimethylethyl)-3,5-diethyl-
    • インチ: 1S/C11H21N3/c1-6-8-10(12)9(7-2)14(13-8)11(3,4)5/h6-7,12H2,1-5H3
    • InChIKey: HULBERJIZQKANW-UHFFFAOYSA-N
    • ほほえんだ: N1(C(CC)=C(C(CC)=N1)N)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 195.173547683g/mol
  • どういたいしつりょう: 195.173547683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • 密度みつど: 1.00±0.1 g/cm3(Predicted)
  • ふってん: 307.0±37.0 °C(Predicted)
  • 酸性度係数(pKa): 4.70±0.10(Predicted)

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1300966-500mg
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
500mg
$739.0 2023-09-30
Enamine
EN300-1300966-10000mg
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
10000mg
$3315.0 2023-09-30
Enamine
EN300-1300966-0.5g
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
0.5g
$823.0 2023-06-06
Enamine
EN300-1300966-10.0g
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
10g
$3683.0 2023-06-06
Enamine
EN300-1300966-0.1g
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
0.1g
$755.0 2023-06-06
Enamine
EN300-1300966-1.0g
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
1g
$857.0 2023-06-06
Enamine
EN300-1300966-250mg
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
250mg
$708.0 2023-09-30
Enamine
EN300-1300966-5.0g
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
5g
$2485.0 2023-06-06
Enamine
EN300-1300966-0.25g
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
0.25g
$789.0 2023-06-06
Enamine
EN300-1300966-0.05g
1-tert-butyl-3,5-diethyl-1H-pyrazol-4-amine
1697085-55-4
0.05g
$719.0 2023-06-06

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine 関連文献

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amineに関する追加情報

Research Brief on 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine (CAS: 1697085-55-4): Recent Advances and Applications

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine (CAS: 1697085-55-4) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its structural characteristics, synthetic pathways, and biological activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine as a scaffold for designing selective kinase inhibitors. The study demonstrated that modifications at the pyrazole core could enhance binding affinity to specific kinase targets, such as JAK2 and EGFR, which are implicated in cancer and inflammatory diseases. The compound's tert-butyl and diethyl substituents were found to contribute to its metabolic stability and bioavailability, making it a promising candidate for further drug development.

Another recent publication in Bioorganic & Medicinal Chemistry Letters (2024) focused on the anti-inflammatory properties of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine derivatives. The researchers synthesized a series of analogs and evaluated their inhibitory effects on COX-2 and NF-κB pathways. The results indicated that certain derivatives exhibited potent anti-inflammatory activity with minimal cytotoxicity, suggesting their potential as lead compounds for treating chronic inflammatory conditions.

From a synthetic chemistry perspective, advancements in the preparation of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine have been reported in Organic Process Research & Development (2023). The study described an optimized, scalable synthesis route using palladium-catalyzed cross-coupling reactions, which improved yield and purity compared to traditional methods. This development is particularly relevant for industrial-scale production, addressing previous challenges related to cost and efficiency.

In conclusion, 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine (CAS: 1697085-55-4) continues to be a compound of interest in medicinal chemistry, with recent research underscoring its versatility as a pharmacophore. Its applications in kinase inhibition and anti-inflammatory drug design, coupled with improved synthetic methodologies, position it as a valuable tool for future therapeutic development. Further studies are warranted to explore its full potential in targeted drug delivery and combination therapies.

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